molecular formula C12H17N5 B1678134 P-1075 CAS No. 60559-98-0

P-1075

Cat. No.: B1678134
CAS No.: 60559-98-0
M. Wt: 231.30 g/mol
InChI Key: HKZNADVVGXKQDL-UHFFFAOYSA-N
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Mechanism of Action

P1075 exerts its effects by activating sulfonylurea receptor 2-associated ATP-sensitive potassium channels. This activation leads to the opening of mitochondrial ATP-sensitive potassium channels, which generates reactive oxygen species. These reactive oxygen species play a crucial role in cardioprotection by reducing infarct size in ischemic hearts . P1075 also induces vasorelaxation by hyperpolarizing vascular smooth muscle membranes, reducing calcium influx through voltage-activated L-type calcium channels .

Comparison with Similar Compounds

P1075 is similar to other ATP-sensitive potassium channel openers such as nicorandil, pinacidil, and cromakalim. P1075 is unique in its high selectivity for sulfonylurea receptor 2 over sulfonylurea receptor 1 isoforms . This selectivity makes P1075 particularly effective in cardioprotection and vasorelaxation.

Similar Compounds

P1075’s unique properties and high selectivity make it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

1-cyano-2-(2-methylbutan-2-yl)-3-pyridin-3-ylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5/c1-4-12(2,3)17-11(15-9-13)16-10-6-5-7-14-8-10/h5-8H,4H2,1-3H3,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZNADVVGXKQDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)N=C(NC#N)NC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60209335
Record name N-cyano-N'-(1,1-dimethylpropyl)-N''-(3-pyridinyl)guanidine
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Molecular Weight

231.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60559-98-0
Record name N-Cyano-N′-(1,1-dimethylpropyl)-N′′-3-pyridinylguanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60559-98-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-cyano-N'-(1,1-dimethylpropyl)-N''-(3-pyridinyl)guanidine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-cyano-N'-(1,1-dimethylpropyl)-N''-(3-pyridinyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60209335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-cyano-N'-(1,1-dimethylpropyl)-N''-3-pyridylguanidine
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Record name N-CYANO-N'-(1,1-DIMETHYL-PROPYL)-N''-3-PYRIDINYL GUANIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary target of P1075 and how does it interact with this target?

A1: P1075 primarily targets ATP-sensitive potassium (KATP) channels. It binds to the sulfonylurea receptor (SUR) subunit of these channels. [] This binding event enhances the binding and hydrolysis of MgATP by SUR, leading to channel opening. []

Q2: Are there different types of KATP channels, and does P1075 show selectivity for any specific subtypes?

A2: Yes, KATP channels are composed of pore-forming Kir6.x subunits and regulatory SUR subunits. Different isoforms of both subunits exist. P1075 shows higher selectivity for SUR2A and SUR2B subtypes, found in cardiac and smooth muscle, respectively, compared to SUR1, found in pancreatic beta cells. [, ]

Q3: How does P1075's interaction with KATP channels affect cellular function?

A3: P1075 binding to SUR leads to KATP channel opening, increasing potassium ion efflux. In vascular smooth muscle, this hyperpolarizes the membrane, inhibiting voltage-dependent calcium channels, reducing intracellular calcium, and ultimately inducing vasorelaxation. [, , , , , ] In cardiac cells, KATP channel opening shortens the action potential duration, potentially protecting against ischemic damage by reducing calcium influx and conserving energy. [, , , , ]

Q4: What is the role of intracellular ATP in P1075's binding and action on KATP channels?

A4: Interestingly, although P1075 requires ATP to bind to SUR, its channel-opening effect persists even in the absence of intracellular nucleotides. [] This suggests that ATP binding to SUR induces a conformational change that enables P1075 binding and subsequent channel activation. [, ]

Q5: Can P1075's interaction with KATP channels be modulated by other factors?

A5: Yes, studies show that MgADP, a product of ATP hydrolysis, differentially affects P1075 binding to SUR2A and SUR2B subtypes. [] Additionally, certain proteins, such as syntaxin-1A, can bind to SUR and inhibit KATP channel activation by P1075. []

Q6: How do structural modifications of P1075 affect its activity and potency?

A6: Studies utilizing P1075 analogs have revealed that even minor changes in its chemical structure can significantly alter its pharmacological profile. For example, modifying the substituents on the cyanoguanidine moiety can shift a compound from being a KATP channel opener, like P1075, to a KATP channel blocker. [, ] Additionally, chirality plays a crucial role, with the (R)-enantiomers of some P1075 analogs exhibiting greater potency as KATP channel blockers compared to their (S)-enantiomers. [, ]

Q7: What are the primary pharmacological effects of P1075 in vivo?

A7: In vivo studies have demonstrated that P1075 induces vasorelaxation in various vascular beds, leading to a decrease in blood pressure. [, , , ] In the heart, P1075 shortens the action potential duration and can protect against ischemia-reperfusion injury. [, , ]

Q8: What are the potential therapeutic applications of P1075 based on its pharmacological profile?

A8: P1075's potent vasorelaxant properties make it a potential candidate for treating hypertension and other conditions characterized by vasoconstriction. [, , ] Its cardioprotective effects, although requiring further investigation, suggest possible applications in protecting the heart during ischemia and reperfusion events. [, , ]

Q9: How is P1075 being utilized as a research tool to study KATP channels?

A9: Tritiated P1075 ([3H]P1075) serves as a valuable radioligand in binding studies to characterize KATP channel pharmacology, investigate the molecular mechanisms of channel regulation, and screen for novel KATP channel modulators. [, , , , , ]

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